molecular formula C6H13N B13553222 N,1-Dimethylcyclobutanamine

N,1-Dimethylcyclobutanamine

Cat. No.: B13553222
M. Wt: 99.17 g/mol
InChI Key: BRRVPUKFALTISS-UHFFFAOYSA-N
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Description

N,1-Dimethylcyclobutanamine is an organic compound with the molecular formula C6H13N It is a derivative of cyclobutanamine, where the nitrogen atom is substituted with a methyl group, and the cyclobutane ring is also substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N,1-Dimethylcyclobutanamine can be synthesized through several methods. One common approach involves the reductive amination of cyclobutanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: N,1-Dimethylcyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or the cyclobutane ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

N,1-Dimethylcyclobutanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound may be used in the development of biologically active molecules or as a probe in biochemical assays.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: It can be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which N,1-Dimethylcyclobutanamine exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

    Cyclobutanamine: The parent compound without methyl substitutions.

    N-Methylcyclobutanamine: A derivative with a single methyl group on the nitrogen atom.

    1-Methylcyclobutanamine: A derivative with a single methyl group on the cyclobutane ring.

Uniqueness: N,1-Dimethylcyclobutanamine is unique due to the presence of two methyl groups, one on the nitrogen atom and one on the cyclobutane ring

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

N,1-dimethylcyclobutan-1-amine

InChI

InChI=1S/C6H13N/c1-6(7-2)4-3-5-6/h7H,3-5H2,1-2H3

InChI Key

BRRVPUKFALTISS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)NC

Origin of Product

United States

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